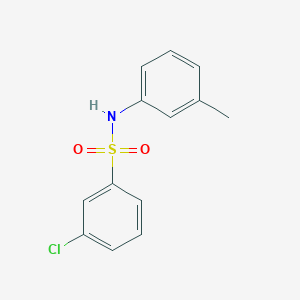

3-chloro-N-(m-tolyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(m-tolyl)benzenesulfonamide, also known as Tolylsulonamide or Tolylsulfonamide, is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly used in scientific research for its diverse applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Organic Synthesis Applications

3-chloro-N-(m-tolyl)benzenesulfonamide is a key intermediate in the synthesis of complex organic molecules. Studies highlight its role in the iron-catalyzed C(sp2)-C(sp3) cross-coupling reactions, enabling the production of alkylated benzosulfonamides. These compounds are critical in the manufacture of pharmaceuticals, agrochemicals, and plasticizers due to their high reactivity and versatility in organic synthesis (Bisz & Szostak, 2019). Furthermore, the compound's involvement in novel synthetic pathways for producing aziridines and sulfonamide derivatives underscores its significance in medicinal chemistry and agrochemical research (Giubellina et al., 2006).

Medicinal Chemistry and Antitumor Applications

In the realm of medicinal chemistry, derivatives of this compound, such as Indisulam and E7070, have shown promise as novel anticancer agents. These compounds exhibit multifactorial mechanisms of action, including cell cycle arrest and enzyme inhibition, highlighting their potential in cancer therapy (Supuran, 2003). The extensive pharmacokinetic modeling and analysis of these sulfonamides further support their development and optimization for clinical use (van Kesteren et al., 2002).

Environmental and Analytical Chemistry

The environmental persistence and impact of sulfonamide derivatives, including those related to this compound, have been studied in the context of emerging contaminants. These investigations provide insights into the degradation pathways and detection methods for sulfonamides in environmental samples, contributing to the understanding of their ecological and human health implications (Maceira et al., 2018).

Properties

IUPAC Name |

3-chloro-N-(3-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIZLGJRAPRKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

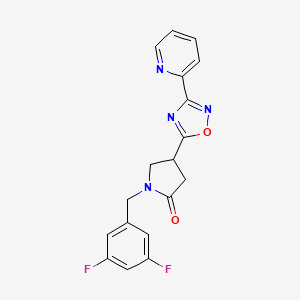

![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)

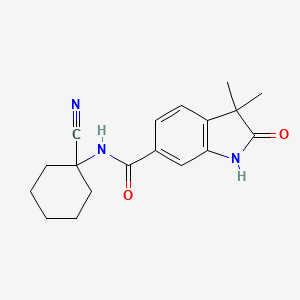

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)

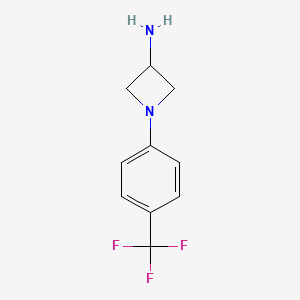

![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)

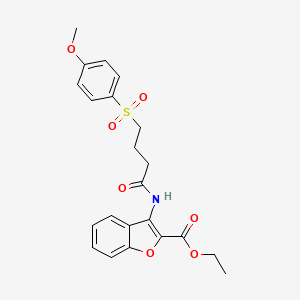

![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)

![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)